Tert-butyl 2,4-diaminobenzoate Tert-butyl 2,4-diaminobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13084900
InChI: InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,12-13H2,1-3H3
SMILES: CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)N
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol

Tert-butyl 2,4-diaminobenzoate

CAS No.:

Cat. No.: VC13084900

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2,4-diaminobenzoate -

Specification

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
IUPAC Name tert-butyl 2,4-diaminobenzoate
Standard InChI InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,12-13H2,1-3H3
Standard InChI Key CBCGTZYZXJLZFB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)N
Canonical SMILES CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)N

Introduction

Molecular and Structural Characteristics

Chemical Identity and Formula

Tert-butyl 2,4-diaminobenzoate is an aromatic ester with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.3 g/mol. The compound features:

  • A benzene ring substituted with amino groups at the 2- and **4-**positions.

  • A tert-butyl ester group (-OC(O)C(CH₃)₃) at the **1-**position of the ring.

The tert-butyl group confers steric bulk and electron-donating effects, influencing the compound’s solubility and reactivity.

Physicochemical Properties

Key properties include:

PropertyValue/Description
Purity≥95% (typical commercial grade)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO); limited water solubility
StabilityStable under inert atmospheric conditions; sensitive to strong acids/bases

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl 2,4-diaminobenzoate typically involves esterification of 2,4-diaminobenzoic acid with tert-butanol under acidic conditions. A common methodology includes:

  • Acid-Catalyzed Esterification: Reacting 2,4-diaminobenzoic acid with excess tert-butanol in the presence of concentrated sulfuric acid or HCl gas.

  • Purification: Isolation via recrystallization or column chromatography to achieve high purity.

Reaction Scheme:
2,4-Diaminobenzoic acid+tert-butanolH+tert-butyl 2,4-diaminobenzoate+H2O\text{2,4-Diaminobenzoic acid} + \text{tert-butanol} \xrightarrow{\text{H}^+} \text{tert-butyl 2,4-diaminobenzoate} + \text{H}_2\text{O}

Industrial Production Considerations

Industrial-scale synthesis prioritizes:

  • Cost Efficiency: Use of recyclable solvents (e.g., 1,4-dioxane) and catalytic acid systems.

  • Safety Protocols: Handling corrosive acids and volatile reagents under controlled conditions.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s diamino and ester functionalities make it a key precursor in synthesizing:

  • Anticancer Agents: As a building block for kinase inhibitors targeting aberrant cell signaling.

  • Antimicrobials: Functionalization to create quaternary ammonium derivatives with enhanced bioactivity.

Materials Science

  • Polymer Chemistry: Incorporation into polyamide backbones to enhance thermal stability and mechanical properties.

  • Coordination Complexes: Chelation with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

Comparative Analysis with Analogous Compounds

tert-Butyl 2,4-Dinitrobenzoate

  • Structural Difference: Nitro (-NO₂) groups replace amino (-NH₂) groups at positions 2 and 4.

  • Reactivity: Nitro groups act as electron-withdrawing substituents, reducing electrophilic substitution rates compared to the diamino derivative.

tert-Butyl 3,5-Diaminobenzoate

  • Positional Isomerism: Amino groups at 3- and **5-**positions alter electronic distribution.

  • Applications: Less steric hindrance facilitates use in dendritic polymer synthesis.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of amino and ester groups to optimize pharmacological profiles.

  • Green Synthesis: Developing solvent-free or biocatalytic routes to improve sustainability.

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